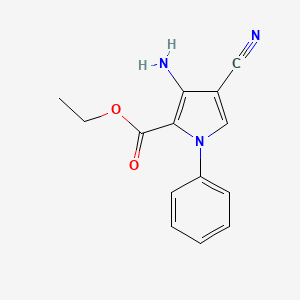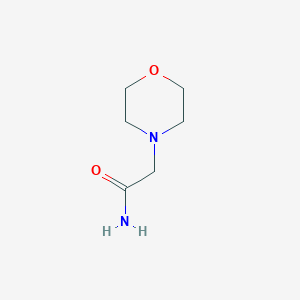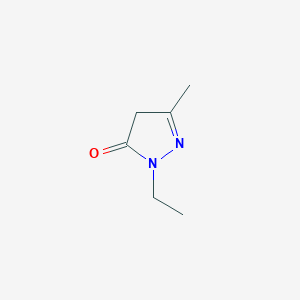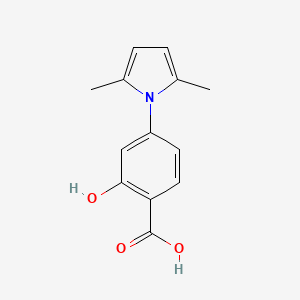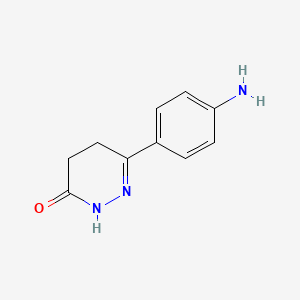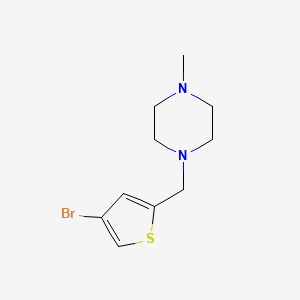
(2,4,6-Trimethoxyphenyl)methanamine
Übersicht
Beschreibung
(2,4,6-Trimethoxyphenyl)methanamine is a chemical compound with the CAS Number: 77648-20-5. It has a molecular weight of 197.23 and its molecular formula is C10H15NO3 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15NO3/c1-12-7-4-9 (13-2)8 (6-11)10 (5-7)14-3/h4-5H,6,11H2,1-3H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
This compound is a solid substance that is stored at 4°C. Its predicted melting point is 78.85°C and its predicted boiling point is 311.99°C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Bromination and O-Demethylation
- Research on (3,4-dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone, a related compound to (2,4,6-trimethoxyphenyl)methanamine, revealed that its bromination led to the production of bromophenol derivatives via selective O-demethylation (Çetinkaya et al., 2011).
Stability and Reactivity of Carbenium Salts
- A study involving 2,4,6-trimethoxyphenyllithium showed its reactivity in forming tris(2,4,6-trimethoxyphenyl)methanol and bis(2,4,6-trimethoxyphenyl)methanol, highlighting the unusual stabilities and reactivities of related carbenium salts (Wada et al., 1997).
Acid Cleavage in Organometallic Chemistry
- The compound (2,4,6-Trimethoxyphenyl)trimethylsilane, closely related to this compound, was studied for its reactivity, revealing significant acid cleavage compared to phenyltrimethylsilane (Eaborn et al., 1972).
Applications in Ruthenium Complexes
- In the field of catalysis, (4-Phenylquinazolin-2-yl)methanamine, a derivative of this compound, was synthesized and used to create ruthenium(II) complexes, demonstrating significant efficiency in transfer hydrogenation reactions (Karabuğa et al., 2015).
Protective Group in Organosilicon Chemistry
- The Si-2,4,6-trimethoxyphenyl (Si-2,4,6-TMOP) moiety, closely related to this compound, was identified as an effective protecting group in synthetic organosilicon chemistry, particularly in the synthesis of rac-sila-venlafaxine (Daiß et al., 2004).
Antioxidant Properties
- The synthesis of derivatives of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone from compounds related to this compound revealed their effective antioxidant power, highlighting potential applications in the development of antioxidant agents (Çetinkaya et al., 2012).
Protecting Group for Silicon Synthesis
- The 2,4,6-trimethoxyphenyl unit has been used as a unique protecting group for silicon in synthesis, demonstrating its utility in the creation of various silicon-containing compounds with specific selectivity and reactivity (Popp et al., 2007).
Hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide Derivatives
- A compound structurally similar to this compound was used to develop derivatives of hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide, a novel scaffold proposed for drug discovery (Yarmolchuk et al., 2011).
Safety and Hazards
Wirkmechanismus
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a melting point of 59-60°c . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of (2,4,6-Trimethoxyphenyl)methanamine’s action are currently unknown due to the lack of research on this compound .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, it is recommended to store the compound at 4°C to maintain its stability .
Biochemische Analyse
Biochemical Properties
(2,4,6-Trimethoxyphenyl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and histone lysine-specific demethylase 1 (HLSD1) . These interactions are crucial for its bioactivity, as it can inhibit or activate these biomolecules, leading to various cellular effects. For instance, the inhibition of tubulin polymerization by this compound can disrupt microtubule dynamics, affecting cell division and proliferation .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can induce apoptosis in cancer cells by inhibiting key proteins involved in cell survival and proliferation . Additionally, this compound can modulate the expression of genes related to oxidative stress and inflammation, thereby impacting cellular homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to the colchicine binding site of the αβ-tubulin heterodimer, inhibiting tubulin polymerization and disrupting microtubule dynamics . This binding interaction is critical for its anti-cancer activity. Furthermore, this compound can inhibit the activity of Hsp90, TrxR, and HLSD1, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as at 4°C . Its activity may decrease over time due to degradation, affecting its efficacy in long-term experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-cancer activity, without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage to balance efficacy and safety in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . The compound can affect metabolic flux and alter the levels of metabolites, influencing cellular energy production and homeostasis . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, this compound can be transported into cells via organic cation transporters and bind to intracellular proteins, affecting its bioavailability and activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the cytoplasm, nucleus, or mitochondria, where it exerts its effects on cellular processes .
Eigenschaften
IUPAC Name |
(2,4,6-trimethoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-12-7-4-9(13-2)8(6-11)10(5-7)14-3/h4-5H,6,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWBOZDQQISMJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)CN)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350789 | |
| Record name | (2,4,6-trimethoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77648-20-5 | |
| Record name | (2,4,6-trimethoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,4,6-trimethoxyphenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


